molecular formula C11H14O2S B1492623 3,3-Dimethyl-1-(thiophen-3-yl)cyclobutane-1-carboxylic acid CAS No. 2092565-81-4

3,3-Dimethyl-1-(thiophen-3-yl)cyclobutane-1-carboxylic acid

Cat. No. B1492623
CAS RN: 2092565-81-4
M. Wt: 210.29 g/mol
InChI Key: GVODWYWSUORBKB-UHFFFAOYSA-N
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Description

“3,3-Dimethyl-1-(thiophen-3-yl)cyclobutane-1-carboxylic acid” is a complex organic compound that contains a cyclobutane ring and a thiophene ring . The cyclobutane ring is a four-membered carbon ring, and it’s known for its high strain and reactivity. The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom . This compound also contains a carboxylic acid functional group, which is commonly found in various organic compounds and has acidic properties.


Molecular Structure Analysis

The molecular structure of this compound involves a cyclobutane ring and a thiophene ring connected by a single bond, with a carboxylic acid group attached to the cyclobutane ring . The cyclobutane ring is known for its angle strain due to its 90-degree bond angles, which are far from the ideal 109.5-degree bond angles for sp3 hybridized carbon atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the cyclobutane ring, the thiophene ring, and the carboxylic acid group. The high strain of the cyclobutane ring makes it reactive, and it can undergo various ring-opening reactions . The thiophene ring, similar to other aromatic compounds, can participate in electrophilic aromatic substitution reactions. The carboxylic acid group can undergo typical acid-base reactions and can be converted into various derivatives like esters, amides, and anhydrides.

Scientific Research Applications

Chemical Synthesis and Reactivity

  • The study of cyclobutane derivatives, including 3,3-Dimethyl-1-(thiophen-3-yl)cyclobutane-1-carboxylic acid, often focuses on their synthesis and reactivity. Research demonstrates the feasibility of cyclobutane derivatives undergoing dimerization under specific conditions, providing insight into their chemical behavior and potential for creating novel compounds (Davies et al., 1977).

Application in Polymerization and Material Science

  • Cyclobutane-containing compounds have been investigated for their potential in ring-opening metathesis polymerization (ROMP), suggesting their utility in the synthesis of polymers with specific properties. These findings highlight the potential for using cyclobutane derivatives in material science to engineer new types of polymers with desirable characteristics (Song et al., 2010).

Photophysical and Electrochemical Properties

  • Research into organic sensitizers for solar cell applications, incorporating cyclobutane derivatives, underscores their significance in enhancing photoelectric conversion efficiency. These studies indicate that cyclobutane-containing compounds can play a crucial role in the development of high-efficiency solar cells, demonstrating their relevance in renewable energy technologies (Kim et al., 2006).

Mechanism of Action

properties

IUPAC Name

3,3-dimethyl-1-thiophen-3-ylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-10(2)6-11(7-10,9(12)13)8-3-4-14-5-8/h3-5H,6-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVODWYWSUORBKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C2=CSC=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1-(thiophen-3-yl)cyclobutane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Dimethyl-1-(thiophen-3-yl)cyclobutane-1-carboxylic acid
Reactant of Route 2
3,3-Dimethyl-1-(thiophen-3-yl)cyclobutane-1-carboxylic acid
Reactant of Route 3
3,3-Dimethyl-1-(thiophen-3-yl)cyclobutane-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3,3-Dimethyl-1-(thiophen-3-yl)cyclobutane-1-carboxylic acid
Reactant of Route 5
3,3-Dimethyl-1-(thiophen-3-yl)cyclobutane-1-carboxylic acid
Reactant of Route 6
3,3-Dimethyl-1-(thiophen-3-yl)cyclobutane-1-carboxylic acid

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